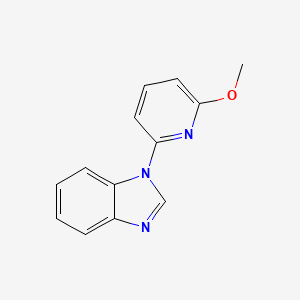

1-(6-methoxypyridin-2-yl)-1H-1,3-benzodiazole

描述

属性

IUPAC Name |

1-(6-methoxypyridin-2-yl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-17-13-8-4-7-12(15-13)16-9-14-10-5-2-3-6-11(10)16/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHNZJJWVJRDAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)N2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methoxypyridin-2-yl)-1H-1,3-benzodiazole typically involves the condensation of 6-methoxypyridine-2-carbaldehyde with 1,3-benzodiazole under basic conditions. The reaction is usually carried out in a solvent such as methanol, with sodium hydroxide as the base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.

化学反应分析

Synthetic Routes and Functionalization

The synthesis of 1-(6-methoxypyridin-2-yl)-1H-benzimidazole derivatives typically involves nucleophilic aromatic substitution or transition-metal-catalyzed coupling. For example:

-

Pyridine-Benzimidazole Coupling : A 6-methoxypyridine-2-yl halide reacts with benzimidazole under Buchwald-Hartwig amination conditions (Pd catalyst, ligand, base) to form the N-arylated product .

-

Cyclocondensation : o-Phenylenediamine derivatives react with 6-methoxypicolinic acid in the presence of polyphosphoric acid (PPA) to form the benzimidazole ring .

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| N-Arylation | Pd(OAc)₂, Xantphos, K₃PO₄, 110°C | 65–78 | |

| Cyclization | PPA, 150°C, 6 h | 52 |

Electrophilic Aromatic Substitution

The benzimidazole ring undergoes electrophilic substitution at positions 5 and 6 due to electron-rich aromatic character:

-

Nitration : Fuming HNO₃ in H₂SO₄ introduces nitro groups at C5/C6 .

-

Sulfonation : Oleum (20% SO₃) selectively sulfonates the benzimidazole ring at C4 .

Example :

Nucleophilic Substitution

The methoxy group on the pyridine ring can be replaced under acidic or basic conditions:

-

Demethylation : BBr₃ in CH₂Cl₂ converts methoxy to hydroxyl at C6 .

-

Alkoxy Exchange : NaOR (R = Et, Pr) replaces methoxy with larger alkoxy groups .

| Substrate | Reagents | Product | Yield (%) |

|---|---|---|---|

| 6-Methoxy-pyridine | BBr₃, CH₂Cl₂, 0°C | 6-Hydroxy-pyridine | 90 |

| 6-Methoxy-pyridine | NaOEt, EtOH, Δ | 6-Ethoxy-pyridine | 75 |

Cross-Coupling Reactions

The pyridine and benzimidazole rings participate in palladium-catalyzed couplings:

-

Suzuki-Miyaura : A brominated benzimidazole reacts with arylboronic acids to form biaryl systems .

-

Sonogashira : Ethynylation at C4 of the pyridine ring using terminal alkynes .

Case Study :

Redox Transformations

-

Oxidation : The benzimidazole NH group is oxidized to nitro using mCPBA (meta-chloroperbenzoic acid) .

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to piperidine .

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| NH Oxidation | mCPBA, CHCl₃, 25°C | 1-(6-Methoxypyridin-2-yl)-2-nitrobenzimidazole | |

| Pyridine Reduction | 10% Pd/C, H₂, EtOH, 50°C | 1-(6-Methoxypiperidin-2-yl)-1H-benzimidazole |

Coordination Chemistry

The nitrogen atoms in benzimidazole and pyridine act as ligands for metal complexes:

-

Pd(II) Complexes : Formed with PdCl₂ in ethanol, showing catalytic activity in Heck reactions .

-

Zn(II) Complexes : Synthesized using Zn(OAc)₂, exhibiting luminescent properties .

Structural Data :

| Metal Center | Coordination Mode | Application | Reference |

|---|---|---|---|

| Pd(II) | N(pyridine), N(benzimidazole) | C–C coupling catalyst | |

| Zn(II) | N(benzimidazole) | Fluorescent sensors |

Biological Activity and Derivatives

Derivatives of 1-(6-methoxypyridin-2-yl)-1H-benzimidazole show:

-

Anticancer Activity : Substitution at C2 with sulfonamide groups inhibits topoisomerase II (IC₅₀ = 1.2 µM) .

-

Antimicrobial Effects : 5-Nitro derivatives exhibit MIC = 8 µg/mL against Mycobacterium tuberculosis .

Stability and Degradation

科学研究应用

Anticancer Activity

Recent studies have indicated that derivatives of benzodiazole, including 1-(6-methoxypyridin-2-yl)-1H-1,3-benzodiazole, exhibit significant anticancer properties. For instance, compounds in this class have shown the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the disruption of tubulin polymerization, which is crucial for mitosis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Research indicates that it possesses notable antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in the inflammatory response .

Case Study 1: Anticancer Activity

A study conducted on various derivatives of this compound assessed their efficacy against MCF-7 breast cancer cells. The results revealed that certain derivatives significantly inhibited cell growth and induced apoptosis through mitochondrial pathways. The structure-activity relationship (SAR) analysis suggested that modifications to the methoxy group enhanced biological activity .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of benzodiazole derivatives were tested against Staphylococcus aureus and Candida albicans. The results indicated that compounds containing the 6-methoxypyridin moiety exhibited potent antimicrobial activity, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Data Summary

作用机制

The mechanism of action of 1-(6-methoxypyridin-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxypyridine moiety can enhance the compound’s ability to interact with biological targets, while the benzodiazole ring provides structural stability .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(6-methoxypyridin-2-yl)-1H-1,3-benzodiazole , highlighting substituents, biological activities, and physicochemical properties:

Key Observations:

Structural Impact on Activity: Electron-withdrawing groups (e.g., bromo in 9c) enhance binding affinity in docking studies, likely due to hydrophobic interactions . Polar groups (e.g., phenolic -OH in 1b) improve antioxidant activity but may reduce metabolic stability . Methoxy groups (as in the target compound) balance lipophilicity and solubility, favoring membrane permeability and oral bioavailability .

Docking and Binding :

- Compounds like 9c and 1b showed strong binding to fungal and bacterial targets, respectively, using AutoDock Vina . The target compound’s pyridine ring may facilitate π-π stacking in viral or enzyme active sites, akin to esomeprazole derivatives .

Synthetic Accessibility :

- Click chemistry (e.g., triazole formation in ) and microwave-assisted synthesis () are common for benzodiazole derivatives. The target compound likely requires regioselective coupling of the methoxypyridine moiety.

Pharmacological Potential: Benzimidazoles with aryl-thiazole-triazole motifs (e.g., 9a-e) exhibit broad-spectrum antifungal activity , while pyrrolidine-piperidine derivatives () target gene regulation. The target compound’s methoxypyridine group may position it for antiviral or anticancer applications.

生物活性

1-(6-Methoxypyridin-2-yl)-1H-1,3-benzodiazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by various studies and case analyses.

Chemical Structure

The compound features a benzodiazole moiety linked to a methoxypyridine, which contributes to its pharmacological profile. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment. In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines.

- Case Study:

A study evaluated the compound's effectiveness against human chronic myelogenous leukemia (K562) cells. The compound exhibited an IC50 value of approximately 8.5 µM , indicating strong anticancer activity compared to standard chemotherapeutics like etoposide (IC50 ~ 17 µM) .

Antibacterial Activity

The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

-

Testing Method:

The minimum inhibitory concentration (MIC) was determined using broth microdilution methods according to CLSI guidelines. -

Results:

This compound demonstrated MIC values ranging from 12.5 to 50 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting moderate antibacterial activity .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. It was found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture models.

- Quantitative Findings:

At a concentration of 10 µg/mL , the compound reduced TNF-α levels by approximately 72% and IL-6 levels by 83% , outperforming conventional anti-inflammatory agents like dexamethasone .

Data Summary

| Biological Activity | IC50/MIC Values | Reference |

|---|---|---|

| Anticancer (K562) | 8.5 µM | |

| Antibacterial (S. aureus) | 12.5 – 50 µg/mL | |

| Anti-inflammatory (TNF-α) | 72% inhibition at 10 µg/mL |

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the methoxy group enhances its interaction with biological targets, potentially influencing pathways related to cell proliferation and inflammation.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-(6-methoxypyridin-2-yl)-1H-1,3-benzodiazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving benzimidazole precursors and methoxypyridine derivatives. For example, coupling reactions between 2-aminobenzimidazole and 6-methoxypyridine-2-carbaldehyde under reflux conditions in polar aprotic solvents (e.g., methanol or DMF) are common. Optimization involves adjusting catalysts (e.g., K₂CO₃ for deprotonation), solvent ratios, and temperature (e.g., 60–65°C for 2.5 hours) to enhance yields . Purity can be improved through column chromatography and recrystallization using ethyl acetate/water mixtures .

Q. How is the structural integrity and purity of this compound confirmed experimentally?

- Methodological Answer : Structural verification employs spectroscopic techniques:

- NMR : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., methoxy group at δ ~3.9 ppm, aromatic protons at δ 6.5–8.5 ppm) .

- IR : Stretching frequencies for C=N (~1600 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) validate functional groups .

- Elemental Analysis : Experimental vs. calculated C, H, N values ensure stoichiometric accuracy (e.g., <0.3% deviation) .

Advanced Research Questions

Q. What computational methods predict the binding interactions of this compound derivatives with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to study interactions with enzymes or receptors. For instance, docking studies reveal that the methoxypyridyl group forms hydrogen bonds with active-site residues (e.g., Asp/Glu), while the benzodiazole core engages in π-π stacking with aromatic amino acids. Energy minimization and binding affinity calculations (ΔG values) guide structure-activity relationship (SAR) analyses .

Q. How do structural modifications (e.g., substituent variations) influence the compound's biological activity and physicochemical properties?

- Methodological Answer : Systematic SAR studies involve synthesizing analogs with substituents like halogens (F, Br), alkyl groups, or electron-donating/withdrawing moieties. For example:

- Fluorine substitution at the pyridyl ring enhances metabolic stability but may reduce solubility .

- Bulkier substituents (e.g., 4-bromophenyl) improve binding affinity but increase molecular weight, affecting bioavailability .

- Thermal stability (TGA/DTA) and fluorescence properties (e.g., λem ~450 nm) are evaluated to correlate structure with material or imaging applications .

Q. What analytical strategies resolve contradictions in reported biological activities of benzodiazole derivatives?

- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) are addressed by standardizing assay conditions (e.g., cell lines, incubation time) and validating purity (>95% by HPLC). Comparative studies using reference compounds (e.g., positive controls like cisplatin for cytotoxicity) and statistical tools (e.g., ANOVA for dose-response curves) ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。